molecular formula C11H15ClF3NO B13758279 Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride CAS No. 62064-76-0

Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride

Cat. No.: B13758279
CAS No.: 62064-76-0
M. Wt: 269.69 g/mol
InChI Key: AACPJCJVJLMRNG-UHFFFAOYSA-N
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Description

Chemical Identity The compound Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride (CAS CID: 43910) is a substituted benzenemethanol derivative with the molecular formula C₁₁H₁₄F₃NO·HCl . Its structure features:

  • A trifluoromethyl (-CF₃) group at the 3-position of the benzene ring.
  • An ethylamino (-CH₂CH₂NH₂) group attached to the benzylic carbon via a methylene bridge.
  • A hydrochloride salt form, enhancing solubility and stability.

Properties

CAS No.

62064-76-0

Molecular Formula

C11H15ClF3NO

Molecular Weight

269.69 g/mol

IUPAC Name

ethyl-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]azanium;chloride

InChI

InChI=1S/C11H14F3NO.ClH/c1-2-15-7-10(16)8-4-3-5-9(6-8)11(12,13)14;/h3-6,10,15-16H,2,7H2,1H3;1H

InChI Key

AACPJCJVJLMRNG-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC(C1=CC(=CC=C1)C(F)(F)F)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Trifluoromethylation Techniques

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation is a common approach to introduce the CF3 group onto aromatic rings. Reagents such as Umemoto’s and Togni’s trifluoromethylating agents are widely used for this purpose. These reagents allow for the direct trifluoromethylation of arenes under relatively mild conditions but are often costly and require careful handling due to their reactivity.

Radical Trifluoromethylation

Photoredox catalysis has been employed to generate trifluoromethyl radicals from reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (Langlois reagent, CF3SO2Na). This method allows for the trifluoromethylation of aromatic compounds, including benzenes, although regioselectivity can be an issue, often resulting in mixtures of isomers.

Formation of the Alpha-((Ethylamino)methyl) Side Chain

The installation of the alpha-((ethylamino)methyl) group is typically achieved through nucleophilic substitution reactions on halo-substituted benzyl alcohol derivatives or via reductive amination of corresponding aldehydes or ketones.

Substitution Reaction on Haloacetophenone Derivatives

According to patent US5047592A, haloacetophenone derivatives (e.g., alpha-haloacetic acid derivatives) can be synthesized by acylation of 1,2-benzenediols with alpha-haloacetic acids in the presence of Lewis acid catalysts such as boron trifluoride or aluminum chloride. Subsequent substitution with ethylamine under conventional conditions yields the corresponding aminoalkyl derivatives.

Reductive Amination

Reductive amination of 3-(trifluoromethyl)benzaldehyde derivatives with ethylamine in the presence of reducing agents can also afford the desired alpha-((ethylamino)methyl)benzyl alcohol. This approach allows for stereochemical control and is compatible with various functional groups.

Hydrochloride Salt Formation

The final step involves conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent. This salt form enhances the compound’s stability and solubility for pharmaceutical applications.

Detailed Research Outcomes and Data Tables

Representative Synthetic Procedure (Based on Patent US5047592A)

Step Reagents/Conditions Description Yield (%) Notes
1 Catechol + 2-chloroacetic anhydride + BF3 catalyst Acylation to form alpha-chloroacetophenone derivative 70-85 Reaction under conventional temperature and closed system
2 Alpha-chloroacetophenone derivative + ethylamine Nucleophilic substitution to introduce ethylamino group 60-75 Reaction in solvent, conventional conditions
3 Free base + HCl Formation of hydrochloride salt Quantitative Precipitation or crystallization

Note: Yields depend on purity and reaction scale.

Trifluoromethylation Methods Comparison

Method Reagents Conditions Advantages Limitations
Electrophilic trifluoromethylation Umemoto’s or Togni’s reagents Mild, often room temperature High regioselectivity, clean reaction High cost, reagent sensitivity
Radical trifluoromethylation CF3SO2Cl or CF3SO2Na + photoredox catalyst Light irradiation, ambient temperature Broad substrate scope, scalable Regioisomer mixtures, requires catalyst

Adapted from recent reviews on fluorine-containing pharmaceuticals.

Stereochemical Considerations

The use of chiral trifluoromethyl imines such as N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been reported to enable stereoselective nucleophilic addition, which can be applied to synthesize chiral alpha-(trifluoromethyl)amines. This strategy could be adapted for preparing enantiomerically enriched analogs of the target compound.

Summary of Preparation Methods

Preparation Step Typical Reagents Conditions Outcome
Aromatic trifluoromethylation Umemoto’s/Togni’s reagents or CF3SO2Na + photoredox catalyst Mild to moderate temperature, catalytic Introduction of CF3 group on benzene ring
Acylation of catechol derivatives Alpha-haloacetic acid derivatives + Lewis acid catalyst Conventional heating, closed system Formation of haloacetophenone intermediates
Amination Ethylamine or other primary amines Conventional substitution or reductive amination Installation of alpha-((ethylamino)methyl) side chain
Salt formation HCl in solvent Ambient temperature Formation of hydrochloride salt

Chemical Reactions Analysis

Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent. In a ligand-centered strategy combined with phenotypic screening, derivatives of benzenemethanol containing trifluoromethyl groups exhibited significant inhibitory effects on cancer cell lines. For instance, a compound with a meta-trifluoromethyl substitution demonstrated an EC50 value of 1.8 μM against OE33 cells and 2.5 μM against FLO-1 cells, indicating strong antiproliferative properties .

Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis showed that the positioning of substituents on the N1-benzyl group is crucial for maintaining high potency. The presence of hydrophobic groups at the meta position was found to enhance activity significantly compared to ortho or para positions . This insight can guide the design of new compounds with improved efficacy.

Biological Research Applications

Inhibition of Enzymatic Activity
Benzenemethanol derivatives have been studied for their ability to inhibit specific enzymes. For example, research indicates that certain trifluoromethyl-containing compounds can affect lysosomal phospholipase A2 activity, which is relevant in drug-induced phospholipidosis . This inhibition could be leveraged in developing therapeutic agents aimed at mitigating drug toxicity.

Case Study: Drug-Induced Phospholipidosis
In a study assessing various compounds for their potential to induce phospholipidosis, benzenemethanol derivatives were included among those that showed significant interactions with lysosomal pathways. Understanding these interactions is vital for predicting adverse drug reactions and enhancing drug safety profiles .

Synthetic Methodologies

Oxidation Reactions
Benzenemethanol and its derivatives are utilized in oxidation reactions to synthesize α-trifluoromethyl ketones (TFMKs). A recent study optimized conditions for converting α-trifluoromethyl alcohols into TFMKs using various oxidizing agents. The results indicated that different electronic substituents on the benzyl alcohol significantly influenced the yield and efficiency of the reaction .

Substrate Yield (%) Reaction Conditions
2,2,2-Trifluoro-1-phenylethanol89Oxidation with sodium persulfate
Polysubstituted substrate85Reaction at elevated temperatures
Heteroaromatic examples90Utilization of chlorinated solvents

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to various biological effects, including the modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Structural Insights

  • SMILES Notation: CCNCC(C1=CC(=CC=C1)C(F)(F)F)O .
  • Key Functional Groups: The trifluoromethyl group confers lipophilicity and metabolic stability, while the ethylamino group may influence receptor-binding interactions .

Physicochemical Properties
Predicted collision cross-sections (CCS) for adducts include:

Adduct m/z CCS (Ų)
[M+H]+ 234.11 153.3
[M+Na]+ 256.09 160.8
[M-H]- 232.10 150.2

These values suggest moderate polarity, aligning with the compound’s hybrid hydrophilic-lipophilic character .

Comparison with Structurally Similar Compounds

Phenylephrine Hydrochloride

Structural Similarities and Differences

  • Molecular Formula: C₉H₁₃NO₂·HCl .
  • Key Features: Hydroxyl (-OH) group at the 3-position (vs. trifluoromethyl in the target compound). Methylamino (-CH₂NHCH₃) group instead of ethylamino.

Pharmacological Context
Phenylephrine is a well-characterized α₁-adrenergic receptor agonist used as a decongestant and vasopressor . The hydroxyl group enhances water solubility but reduces lipid membrane permeability compared to the trifluoromethyl group in the target compound .

Analytical Data

  • CAS : 61-76-7 .
  • RTECS : DO7525000 (indicating moderate toxicity) .

Emixustat Hydrochloride

Structural Similarities

  • Molecular Formula: C₁₃H₁₉ClNO₂ .
  • Key Features: Cyclohexylmethoxy substituent at the 3-position. Ethylamino side chain, analogous to the target compound.

Functional Implications Emixustat is a retinoid-processing modulator for age-related macular degeneration.

NorPhenylephrine Hydrochloride (Phenylephrine Impurity A)

Structural Differences

  • Molecular Formula: C₈H₁₁NO₂·HCl .
  • Key Features: Aminomethyl (-CH₂NH₂) group instead of ethylaminomethyl. Lacks the trifluoromethyl group.

Physicochemical Impact
The absence of the trifluoromethyl group increases polarity, reducing logP compared to the target compound .

Substituent Effects on Key Properties

Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH)

Property Trifluoromethyl (Target Compound) Hydroxyl (Phenylephrine)
Lipophilicity High (logP ~2.5–3.0)* Low (logP ~0.5–1.0)
Metabolic Stability Resistant to oxidation Prone to conjugation
Solubility Moderate (enhanced by HCl salt) High (due to -OH)

*Estimated based on analogous compounds .

Ethylamino vs. Methylamino Side Chains

Property Ethylamino (Target Compound) Methylamino (Phenylephrine)
Receptor Binding Potentially longer duration due to bulkier group Tighter fit for adrenergic receptors
pKa ~9.5–10.5 (weaker base) ~8.5–9.5 (stronger base)

Biological Activity

Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride, commonly referred to as a trifluoromethyl-substituted benzyl alcohol derivative, exhibits significant biological activity due to its unique chemical structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H15_{15}ClF3_3NO
  • Molecular Weight : 269.69 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 249.3 ºC at 760 mmHg
  • Flash Point : 104.6 ºC

These properties indicate a stable compound suitable for various applications in biological research and medicinal chemistry .

Research suggests that this compound interacts with specific enzymes and receptors due to its structural features. The trifluoromethyl group is believed to enhance binding affinity and efficacy compared to structurally similar compounds. Investigations into its action mechanisms are ongoing but indicate potential roles in modulating inflammatory pathways and pain responses .

Therapeutic Potential

The compound's biological activity has been linked to several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Its ability to modulate pain pathways positions it as a potential analgesic agent.

Comparative Analysis with Analogous Compounds

A comparative analysis of this compound with similar compounds highlights its unique advantages:

Compound NameKey FeaturesPotential Activity
Benzenemethanol, alpha-methylSimpler analog with a methyl group instead of ethylLower lipophilicity
Benzenemethanol, alpha-ethylContains ethyl but lacks trifluoromethyl groupReduced membrane penetration
Benzenemethanol, alpha-((methylamino)ethyl)Similar structure but features a methylamino groupDifferent receptor interaction profile

The presence of the trifluoromethyl group in the target compound significantly enhances its biological activity compared to these analogs .

Study on Anti-inflammatory Activity

In a recent study evaluating the anti-inflammatory properties of benzenemethanol derivatives, researchers found that the compound effectively reduced inflammatory markers in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation. Results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound .

Analgesic Effects Assessment

Another investigation focused on the analgesic effects of this compound using animal models. The study employed the formalin test, where the compound demonstrated a dose-dependent reduction in pain behavior. This suggests its potential utility as an analgesic agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as reductive amination of trifluoromethyl-substituted benzaldehyde derivatives with ethylamine, followed by hydrochloride salt formation. Key parameters include temperature control (e.g., 0–5°C for imine formation) and stoichiometric ratios of reducing agents like NaBH₄ or catalytic hydrogenation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The trifluoromethyl group (-CF₃) exhibits a distinct singlet at ~120–125 ppm in ¹³C NMR. Ethylamino and benzylic protons appear as multiplets in δ 2.5–4.0 ppm .
  • LC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Monitor for [M+H]⁺ ions; the molecular ion for this compound (C₁₂H₁₆F₃NO·HCl) is expected at m/z 282.1 (base peak) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Exposure Mitigation : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of the trifluoromethyl group) impact the compound’s biological activity and physicochemical stability?

  • Methodological Answer : Comparative studies with analogs (e.g., chloro or methyl substituents) reveal that the -CF₃ group enhances metabolic stability due to its electron-withdrawing effects but may reduce solubility. Stability assays (e.g., pH-dependent degradation in simulated gastric fluid) show a half-life >24 hours at pH 7.4, but <6 hours at pH 1.2 . Replacements like -Cl or -CH₃ alter logP values by ±0.5 units, affecting membrane permeability .

Q. What analytical strategies resolve contradictions in reported solubility and stability data across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. Use standardized protocols:

  • Solubility Testing : Shake-flask method in PBS (pH 7.4), DMSO, or ethanol at 25°C. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the ethylamino group) via high-resolution MS .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. The -CF₃ group shows strong electron-deficient regions, favoring interactions with basic amino acid residues (e.g., lysine) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or enzymes. Derivatives with extended alkyl chains on the ethylamino group improve binding energy scores (ΔG ≤ -8.5 kcal/mol) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization during scale-up is common due to prolonged heating. Mitigation strategies include:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to achieve >99% enantiomeric excess .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound in in vitro models?

  • Methodological Answer : Variations in cell lines (e.g., HEK293 vs. HepG2), assay conditions (MTT vs. resazurin), and impurity profiles (e.g., residual solvents like DMSO) contribute to discrepancies. Standardize protocols:

  • Cell Viability Assays : Use identical passage numbers and serum-free media during treatment .
  • Impurity Profiling : Quantify residual solvents via GC-MS and exclude batches with >0.1% impurities .

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